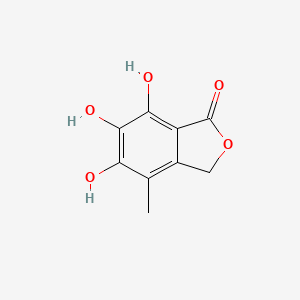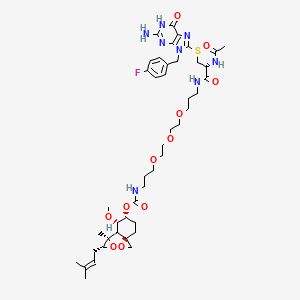
Autac1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autophagy-targeting chimera 1 (Autac1) is a heterobifunctional compound designed to promote the autophagic degradation of specific cellular components. It consists of a targeting warhead and a degradation tag that recruits the autophagy system. This compound has shown promise in promoting the clearance of damaged mitochondria and other cellular debris, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Autac1 is synthesized through a series of chemical reactions that involve the coupling of a targeting warhead with a degradation tag. The targeting warhead is typically a small molecule that binds to the target protein or organelle, while the degradation tag is a guanine derivative that recruits the autophagy machinery. The synthesis involves multiple steps, including the formation of a flexible linker that connects the two components .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as chromatography, to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Autac1 undergoes several types of chemical reactions, including:
Substitution Reactions: The targeting warhead can be modified through substitution reactions to enhance its binding affinity to the target protein or organelle.
Coupling Reactions: The degradation tag is coupled to the targeting warhead through a flexible linker, forming the final this compound compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Guanine Derivatives: Used as the degradation tag.
Small Molecules: Serve as the targeting warhead.
Major Products Formed
The major product formed from the synthesis of this compound is the heterobifunctional compound itself, which consists of the targeting warhead and the degradation tag connected by a flexible linker. This compound is designed to promote the autophagic degradation of specific cellular components .
Wissenschaftliche Forschungsanwendungen
Autac1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy and protein degradation pathways.
Biology: Helps in understanding the mechanisms of selective autophagy and the clearance of damaged organelles.
Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation and mitochondrial dysfunction, such as neurodegenerative diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds
Wirkmechanismus
Autac1 exerts its effects by promoting the autophagic degradation of specific cellular components. The targeting warhead binds to the target protein or organelle, while the degradation tag recruits the autophagy machinery. This leads to the formation of autophagosomes, which engulf the target and transport it to lysosomes for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and selective autophagy pathways .
Vergleich Mit ähnlichen Verbindungen
Autac1 is unique compared to other similar compounds due to its ability to promote autophagic degradation. Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): Use the ubiquitin-proteasome system to degrade target proteins.
Specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs): Also rely on the ubiquitin-proteasome system for protein degradation.
Autophagosome-tethering compounds (ATTECs): Similar to this compound, they use the autophagy system for degradation but may have different targeting mechanisms
This compound’s unique feature is its ability to degrade a wider range of substrates, including damaged organelles and protein aggregates, making it a versatile tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C44H63FN8O11S |
|---|---|
Molekulargewicht |
931.1 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1 |
InChI-Schlüssel |
HZYVWSXXYHBZTO-KDJNBPRZSA-N |
Isomerische SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
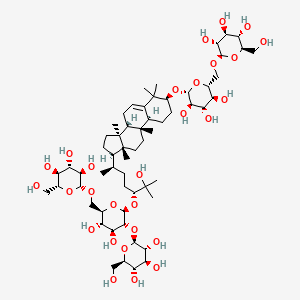

![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
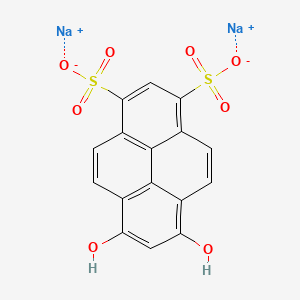


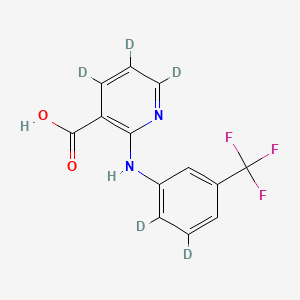

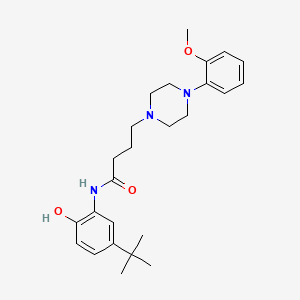
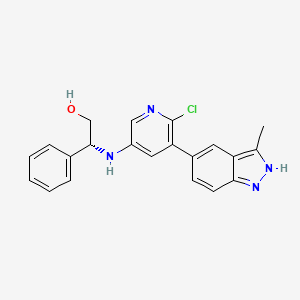
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
